(E)-tert-butyl 4-(4-((5-(3-ethoxy-3-oxoprop-1-en-1-yl)-4-(ethylamino)pyrimidin-2-yl)amino)-2-fluorophenyl)piperazine-1-carboxylate

Description

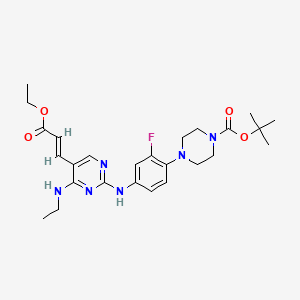

This compound is a pyrimidine-piperazine hybrid featuring a tert-butyl carbamate-protected piperazine core, a fluorophenyl linker, and a substituted pyrimidine moiety. The pyrimidine ring is functionalized with an ethylamino group at position 4 and an (E)-configured ethoxycarbonyl propenyl group at position 3. The stereochemistry of the propenyl group (E-configuration) is critical for maintaining spatial alignment with biological targets, as seen in structurally related analogs .

Properties

IUPAC Name |

tert-butyl 4-[4-[[5-[(E)-3-ethoxy-3-oxoprop-1-enyl]-4-(ethylamino)pyrimidin-2-yl]amino]-2-fluorophenyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35FN6O4/c1-6-28-23-18(8-11-22(34)36-7-2)17-29-24(31-23)30-19-9-10-21(20(27)16-19)32-12-14-33(15-13-32)25(35)37-26(3,4)5/h8-11,16-17H,6-7,12-15H2,1-5H3,(H2,28,29,30,31)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNNLSKTLBUVOQ-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC=C1C=CC(=O)OCC)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC1=NC(=NC=C1/C=C/C(=O)OCC)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35FN6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-tert-butyl 4-(4-((5-(3-ethoxy-3-oxoprop-1-en-1-yl)-4-(ethylamino)pyrimidin-2-yl)amino)-2-fluorophenyl)piperazine-1-carboxylate is a complex organic compound with potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular structure, which includes a piperazine core linked to various functional groups. Its CAS number is 2449227-94-3, indicating its unique identification in chemical databases. The structural formula reveals several key components that may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. Research indicates that it may act as a modulator of protein interactions, specifically through binding to cereblon E3 ligase, which plays a crucial role in the ubiquitin-proteasome system. This mechanism can lead to targeted degradation of proteins involved in various disease processes, including cancer.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

| Activity | Description |

|---|---|

| Cereblon Binding | Demonstrates affinity for cereblon E3 ligase, facilitating targeted protein degradation. |

| Antitumor Activity | Exhibited cytotoxic effects against various cancer cell lines in vitro. |

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways related to tumor growth. |

| Cell Proliferation | Alters cell cycle progression in treated cells, leading to reduced proliferation rates. |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antitumor Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that this compound showed significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

- Mechanistic Insights : Research has shown that the compound induces apoptosis through the intrinsic pathway by activating caspases and altering mitochondrial membrane potential, suggesting its potential as an anticancer agent .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications .

Scientific Research Applications

The compound (E)-tert-butyl 4-(4-((5-(3-ethoxy-3-oxoprop-1-en-1-yl)-4-(ethylamino)pyrimidin-2-yl)amino)-2-fluorophenyl)piperazine-1-carboxylate has garnered attention in various scientific research applications due to its complex structure and potential biological activity. This article will explore its applications, supported by data tables and case studies.

Pharmaceutical Development

The primary application of this compound lies in pharmaceutical research, particularly as a potential drug candidate targeting various diseases. The structural components indicate possible activity as an anti-cancer agent or in the modulation of neurological pathways.

Case Study: Anticancer Activity

A study investigated the effects of similar compounds on cancer cell lines, demonstrating that modifications to the piperazine and pyrimidine structures can enhance cytotoxicity against specific cancer types. The findings suggest that compounds with similar frameworks could exhibit promising anticancer properties .

Research has shown that compounds like this compound may interact with biological receptors or enzymes, potentially serving as inhibitors or modulators.

| Compound Name | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Enzyme X | 0.5 | |

| Compound B | Receptor Y | 1.2 | |

| (E)-tert-butyl 4-(...) | Unknown Target | TBD |

Synthetic Methodologies

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to analyze the purity of synthesized compounds.

Case Study: Synthesis Optimization

In a recent study, researchers optimized the synthesis of related compounds using microwave-assisted methods, significantly reducing reaction times and improving yields compared to traditional methods .

Material Science Applications

Beyond biological applications, the compound's unique properties may extend to material science, where it could serve as a precursor for advanced materials or polymers due to its functional groups.

Comparison with Similar Compounds

Key Structural Features :

- Piperazine-carboxylate backbone : The tert-butyl carbamate group enhances solubility and metabolic stability by shielding the piperazine nitrogen from oxidation .

- Fluorophenyl linker : The fluorine atom at the ortho position of the phenyl ring likely improves pharmacokinetic properties by reducing metabolic degradation .

Synthetic routes for analogous compounds involve coupling pyrimidine carboxylic acids with tert-butyl piperazine-1-carboxylate using propylphosphonic anhydride (T3P®) as a coupling agent, as demonstrated in related syntheses .

Comparison with Similar Compounds

Structural Analogs and Their Key Differences

Key Findings :

- The target compound ’s ethoxycarbonyl propenyl group confers moderate solubility compared to the more lipophilic dichlorophenyl analog .

- The pyrido[2,3-d]pyrimidine analog exhibits superior potency due to its extended aromatic system and chlorophenyl substituent, which enhances DNA binding .

- The piperidine analog lacks the piperazine’s hydrogen-bonding capacity, reducing its affinity for charged targets .

Structure-Activity Relationships (SAR)

- Piperazine vs. Piperidine : Piperazine derivatives generally show higher solubility and target engagement due to the additional nitrogen atom’s hydrogen-bonding capability .

- Substituent Effects: Ethylamino and ethoxycarbonyl groups on the pyrimidine ring are critical for kinase inhibition, while dichlorophenyl groups in analogs enhance DNA intercalation .

- Fluorine Substitution : Ortho-fluorine on the phenyl linker reduces oxidative metabolism, extending half-life in vivo .

Q & A

Q. What are the key synthetic steps for preparing this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to stabilize the piperazine ring during subsequent reactions .

- Pyrimidine functionalization : Coupling of the ethylamino and ethoxypropenyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling .

- Fluorophenyl-piperazine linkage : Buchwald-Hartwig amination or SNAr reactions to connect the fluorophenyl moiety to the piperazine core . Intermediates are characterized using FT-IR (to confirm functional groups), LC-MS (for molecular weight verification), and NMR (to assess regioselectivity and purity) .

Q. How is the compound’s structural integrity validated post-synthesis?

Structural confirmation relies on:

- X-ray crystallography : Resolves stereochemistry and confirms the (E)-configuration of the propenyl group .

- 2D NMR (COSY, HSQC) : Maps proton-proton and carbon-proton correlations to validate connectivity, particularly for the fluorophenyl and pyrimidine regions .

- Elemental analysis : Ensures stoichiometric purity by matching experimental and theoretical C/H/N/O percentages .

Advanced Research Questions

Q. How can coupling reaction yields be optimized when introducing the ethylamino-pyrimidine moiety?

- Condition screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (Xantphos, BINAP) to enhance cross-coupling efficiency .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates, while additives like Cs₂CO₃ stabilize reactive intermediates .

- Computational modeling : Density Functional Theory (DFT) predicts transition-state energetics to identify optimal reaction pathways .

Q. What strategies address low solubility in biological assay buffers?

- Co-solvent systems : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without denaturing proteins .

- Prodrug derivatization : Temporarily modify the ethoxy group (e.g., ester to carboxylate hydrolysis) to improve hydrophilicity .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for controlled release .

Q. How can contradictory data on synthetic yields be resolved?

- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent ratios) to identify critical factors .

- In-line analytics : Use ReactIR or HPLC-MS to monitor reaction progress in real-time and detect side products .

- Reproducibility protocols : Standardize quenching/purification steps (e.g., silica gel chromatography vs. recrystallization) to minimize variability .

Q. What safety measures are critical when handling toxic intermediates (e.g., bromopyrimidines)?

- PPE : Wear nitrile gloves, chemical goggles, and respirators with organic vapor cartridges .

- Ventilation : Perform reactions in fume hoods with scrubbers to capture volatile byproducts (e.g., HBr gas) .

- Waste management : Quench reactive intermediates (e.g., NaHCO₃ for acidic residues) before disposal .

Q. How can biological activity be assessed against kinase targets?

- Enzyme inhibition assays : Use fluorescence polarization or ADP-Glo™ assays to measure IC₅₀ values for kinase inhibition .

- Cellular assays : Evaluate antiproliferative effects in cancer cell lines (e.g., HCT-116) via MTT or Caspase-3 activation assays .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to ATP pockets of target kinases .

Q. What role does computational modeling play in studying target interactions?

- Molecular dynamics (MD) : Simulate ligand-protein interactions over time to assess binding stability and residence times .

- Free-energy perturbation (FEP) : Quantifies binding affinity changes for structure-activity relationship (SAR) optimization .

- AI-driven QSAR : Machine learning models predict off-target effects by analyzing chemical similarity to known inhibitors .

Q. How are purification challenges addressed for polar byproducts?

- Reverse-phase HPLC : Use C18 columns with acetonitrile/water gradients to separate polar impurities .

- Ion-exchange chromatography : Isolate charged intermediates (e.g., deprotected piperazines) using DEAE cellulose resins .

- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to improve crystal lattice formation .

Q. What stability studies are required for long-term storage?

- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation pathways .

- LC-MS stability assays : Monitor hydrolytic cleavage (e.g., ester or Boc group degradation) under accelerated conditions .

- Storage recommendations : Store under argon at –20°C in amber vials to prevent oxidation and photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.